Bcx 1470

描述

Structure

3D Structure

属性

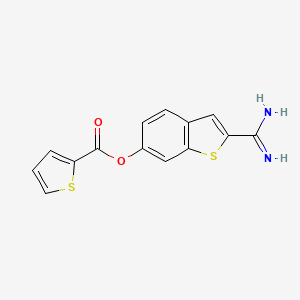

IUPAC Name |

(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQTQBPQCRNRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431348 |

Source

|

| Record name | BCX 1470 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217099-43-9 |

Source

|

| Record name | BCX 1470 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BCX-1470: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of the Classical and Alternative Complement Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX-1470 is a synthetic small molecule serine protease inhibitor that demonstrates potent, dual inhibition of the classical and alternative pathways of the complement system. By targeting C1s and Factor D, key enzymes in these respective pathways, BCX-1470 effectively blocks complement activation, a critical component of the innate immune response that, when dysregulated, contributes to the pathophysiology of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of BCX-1470, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The complement system is a crucial part of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three main pathways: the classical, alternative, and lectin pathways. While essential for immunity, inappropriate or excessive activation of the complement cascade can lead to tissue damage and contribute to a wide range of inflammatory and autoimmune disorders.

BCX-1470 has emerged as a significant investigational compound due to its unique ability to inhibit both the classical and alternative pathways. This dual-action mechanism offers a broader therapeutic potential compared to agents that target a single pathway. This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the molecular mechanism, inhibitory activity, and preclinical efficacy of BCX-1470.

Mechanism of Action: Dual Inhibition of Serine Proteases

BCX-1470 functions as a competitive inhibitor of two key serine proteases in the complement cascade:

-

C1s: A critical enzyme in the classical pathway , C1s is a component of the C1 complex. Upon activation, C1s cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a), a central amplification step in the complement cascade.

-

Factor D: The rate-limiting enzyme of the alternative pathway , Factor D cleaves Factor B when it is bound to C3b, forming the alternative pathway C3 convertase (C3bBb).

By inhibiting both C1s and Factor D, BCX-1470 effectively halts the amplification of the complement cascade at its early stages in both the classical and alternative pathways, thereby preventing the downstream generation of inflammatory mediators and the formation of the membrane attack complex (MAC).

Signaling Pathway

Caption: Mechanism of BCX-1470 dual inhibition.

Quantitative Data

The inhibitory activity of BCX-1470 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of BCX-1470

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| C1s | Esterolytic Activity | 1.6 | [1] |

| Factor D | Esterolytic Activity | 96 | [1] |

| Trypsin | Esterolytic Activity | 326 | [1] |

Table 2: Inhibition of Complement-Mediated Hemolysis by BCX-1470

| Pathway | Assay Type | IC50 (nM) | Reference |

| Classical Pathway | Hemolysis of Antibody-Sensitized Sheep Erythrocytes | 46 | [1] |

| Alternative Pathway | Hemolysis of Rabbit Erythrocytes | 330 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Szalai et al. (2000)[1].

Serine Protease Inhibition Assay (Esterolytic Activity)

This assay determines the concentration of BCX-1470 required to inhibit 50% of the enzymatic activity of C1s, Factor D, and Trypsin.

Workflow:

Caption: Workflow for serine protease inhibition assay.

Methodology:

-

Reagents:

-

Purified human C1s, Factor D, or bovine trypsin.

-

BCX-1470 dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Chromogenic substrate specific for each enzyme (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester for C1s).

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4).

-

-

Procedure:

-

In a 96-well microtiter plate, add a fixed concentration of the target enzyme to each well.

-

Add varying concentrations of BCX-1470 to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of BCX-1470 relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the BCX-1470 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Complement-Mediated Hemolysis Assays

These assays measure the ability of BCX-1470 to inhibit the lytic function of the classical and alternative complement pathways.

4.2.1. Classical Pathway Hemolysis Assay

Methodology:

-

Reagents:

-

Sheep red blood cells (SRBCs) sensitized with a sub-agglutinating concentration of rabbit anti-SRBC IgM antibody (hemolysin).

-

Normal human serum (as a source of complement).

-

BCX-1470 serially diluted in buffer.

-

Gelatin veronal buffer with calcium and magnesium (GVB++).

-

-

Procedure:

-

In a 96-well plate, mix normal human serum with serial dilutions of BCX-1470 and incubate.

-

Add the antibody-sensitized SRBCs to the serum-inhibitor mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.

-

Centrifuge the plate to pellet the intact erythrocytes.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.

-

-

Data Analysis:

-

A 100% lysis control (cells in water) and a 0% lysis control (cells in buffer) are included.

-

Calculate the percent hemolysis for each BCX-1470 concentration.

-

Determine the IC50 value as described for the enzyme inhibition assay.

-

4.2.2. Alternative Pathway Hemolysis Assay

Methodology:

-

Reagents:

-

Rabbit red blood cells (RbRBCs), which are potent activators of the alternative pathway.

-

Normal human serum.

-

BCX-1470 serially diluted in buffer.

-

Gelatin veronal buffer with magnesium and EGTA (Mg-EGTA-GVB) to chelate calcium and block the classical pathway.

-

-

Procedure:

-

The procedure is similar to the classical pathway assay, with the substitution of RbRBCs for sensitized SRBCs and the use of Mg-EGTA-GVB buffer.

-

-

Data Analysis:

-

Data analysis is performed as described for the classical pathway hemolysis assay.

-

In Vivo Model: Rat Reverse Passive Arthus (RPA) Reaction

This in vivo model of immune complex-mediated inflammation is used to assess the anti-inflammatory efficacy of BCX-1470.

Workflow:

Caption: Workflow for the rat reverse passive Arthus reaction.

Methodology:

-

Animals:

-

Male Sprague-Dawley rats.

-

-

Reagents:

-

Antigen (e.g., bovine serum albumin - BSA).

-

Antibody (e.g., rabbit anti-BSA IgG).

-

BCX-1470 formulated for intravenous administration.

-

Evans blue dye (to quantify plasma extravasation).

-

-

Procedure:

-

Administer BCX-1470 or vehicle control intravenously to the rats.

-

After a predetermined time, inject BSA intravenously.

-

Immediately following the BSA injection, inject anti-BSA intradermally into multiple sites on the shaved dorsal skin.

-

To quantify the inflammatory edema, Evans blue dye can be co-injected with the BSA.

-

At the end of the experiment (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.

-

The amount of edema can be quantified by measuring the diameter of the lesion or by extracting and quantifying the extravasated Evans blue dye from the skin tissue.

-

-

Data Analysis:

-

Compare the extent of edema in the BCX-1470-treated group to the vehicle-treated group.

-

Calculate the percent inhibition of the inflammatory response.

-

Conclusion

BCX-1470 is a potent dual inhibitor of the classical and alternative complement pathways, acting on the key serine proteases C1s and Factor D. Its ability to effectively block complement-mediated hemolysis in vitro and reduce inflammation in a preclinical in vivo model highlights its potential as a therapeutic agent for a variety of complement-mediated diseases. The data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working with this promising compound.

References

The Role of Complement Inhibition in Therapeutics: A Technical Guide on Bcx 1470 and the Evolution to C5-Targeted Aptamers

This technical guide provides an in-depth analysis of complement inhibition, focusing on the historical compound Bcx 1470 and the clinically significant C5 inhibitor, avacincaptad pegol (formerly known as ARC1905). While the query specified this compound, it is crucial to note that the prominent role in recent therapeutic development, particularly for Geographic Atrophy (GA), belongs to avacincaptad pegol. This document will first clarify the distinct mechanisms of these two inhibitors and then provide a comprehensive overview of the mechanism, quantitative data, and experimental evaluation of the C5-targeted approach.

Introduction: Distinguishing this compound from Avacincaptad Pegol

Initial research into complement inhibitors involved small molecules like This compound , a synthetic serine protease inhibitor. Its mechanism involves blocking key enzymes in the early stages of the classical and alternative complement pathways.[1][2][3][4][5] In contrast, avacincaptad pegol (IZERVAY®) represents a more recent and targeted approach. It is a PEGylated RNA aptamer specifically designed to inhibit complement component C5, a crucial protein at the convergence point of all three complement pathways.[6][7][8] This inhibition of the terminal complement pathway has proven effective in slowing the progression of GA secondary to age-related macular degeneration (AMD).[7][9]

Mechanism of Action: Targeting the Complement Cascade

The complement system is a critical component of innate immunity that, when overactivated, contributes to the pathology of various inflammatory diseases. All three activation pathways—classical, lectin, and alternative—converge to cleave C3 and subsequently C5.

-

This compound : Acts upstream by inhibiting C1s (a protease in the classical pathway) and Factor D (a protease in the alternative pathway).

-

Avacincaptad Pegol : Binds directly to C5, preventing its cleavage by C5 convertase. This blockade stops the formation of the pro-inflammatory anaphylatoxin C5a and the C5b fragment, which is the first step in assembling the lytic Membrane Attack Complex (MAC: C5b-9).[6][7][9] By inhibiting C5, avacincaptad pegol effectively halts the terminal complement pathway regardless of the initiating stimulus.[9] Structural modeling and assays have shown the aptamer targets two domains on C5 (MG7 and C345C), sterically hindering the binding of C5 convertase.[10]

In the context of Geographic Atrophy, the overactivation of the complement system is believed to cause chronic inflammation and the destruction of retinal pigment epithelium (RPE) cells and photoreceptors. By inhibiting C5, avacincaptad pegol reduces the production of C5a and the formation of the MAC, thereby protecting retinal cells from inflammatory damage and lysis.

Quantitative Data Summary

The inhibitory activity and clinical efficacy of these compounds have been quantified through various assays and clinical trials.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 Value | Pathway | Reference |

|---|---|---|---|

| C1s (esterolytic activity) | 1.6 nM | Classical | [1][2][3][4][5] |

| Factor D (esterolytic activity) | 96 nM | Alternative | [1][2][3][4][5] |

| Classical Pathway Hemolysis | 46 nM | Classical | [3] |

| Alternative Pathway Hemolysis | 330 nM | Alternative |[3] |

Table 2: Clinical Efficacy of Avacincaptad Pegol (2 mg) in Geographic Atrophy

| Efficacy Endpoint (vs. Sham Control) | Result | Trial(s) | Reference |

|---|---|---|---|

| GA Growth Rate Reduction | |||

| Mean reduction at 12 months | ~27.4% | GATHER1 | [9] |

| Mean reduction at 12 months | 18% | GATHER2 | [11] |

| Mean reduction (pooled) at 18 months | 0.736 mm² | GATHER1 & 2 | [12] |

| Vision Loss Reduction | |||

| Risk reduction of persistent vision loss (≥15 letters) at 12 months | 56% | GATHER1 & 2 (pooled) | [6][11][13] |

| Proportion of eyes with ≥15 letter loss at 12 months | 4.0% (ACP) vs. 7.6% (Sham) | GATHER1 & 2 (pooled) |[6][14] |

Key Experimental Protocols

The evaluation of complement inhibitors relies on a set of standardized functional assays. The hemolysis assay is a cornerstone for measuring the activity of the complete classical (CH50) and alternative (AH50) pathways.

Protocol: Classical Pathway Hemolysis Inhibition Assay (CH50)

This protocol provides a generalized methodology for assessing the ability of an inhibitor to block the classical complement pathway-mediated lysis of sensitized red blood cells (RBCs).

Objective: To determine the concentration of an inhibitor (e.g., this compound, Avacincaptad Pegol) required to inhibit 50% of the hemolytic activity (IC50) of a standard serum sample.

Materials:

-

Test Inhibitor: Serial dilutions of the compound.

-

Serum: Normal Human Serum (NHS) as a source of complement.

-

Target Cells: Sheep red blood cells (SRBCs).

-

Sensitizing Agent: Rabbit anti-sheep RBC antibody (hemolysin).

-

Buffer: Gelatin Veronal Buffer with calcium and magnesium (GVB++).

-

Controls: Positive control (serum, no inhibitor), Negative control (buffer, no serum).

-

Equipment: Spectrophotometer (414 nm or 541 nm), 96-well plates, centrifuge, 37°C incubator.

Methodology:

-

Preparation of Sensitized Erythrocytes (EA):

-

Wash sheep RBCs three times with buffer to remove debris.

-

Incubate the washed RBCs with a sub-agglutinating dilution of hemolysin for 20 minutes at 37°C.

-

Wash the now-sensitized cells (EA) to remove unbound antibody and resuspend to a standardized concentration (e.g., 1x10⁸ cells/mL).[15]

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of diluted Normal Human Serum to each well (except negative controls).

-

Add serial dilutions of the test inhibitor to the wells. Allow a pre-incubation period (e.g., 15-30 minutes at room temperature) for the inhibitor to bind to its target.[16][17]

-

Initiate the reaction by adding a fixed volume of the prepared sensitized erythrocytes (EA) to each well.

-

Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.[18]

-

-

Quantification of Hemolysis:

-

Data Analysis:

-

The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with distilled water).[18]

-

Plot the percentage of lysis inhibition against the inhibitor concentration.

-

The IC50 is determined as the concentration of the inhibitor that causes a 50% reduction in hemolysis compared to the positive control (serum without inhibitor).

-

Other Key Assays:

-

sC5b-9 and C5a ELISAs: These are sandwich-type immunoassays used to quantify the specific products of terminal pathway activation. They are crucial for confirming the mechanism of C5 inhibitors by showing a reduction in these downstream products following complement activation in vitro.[20]

-

C5 Functional Assay: To specifically measure C5 activity, a modified hemolysis assay can be used. This assay utilizes commercially available C5-deficient serum, with the patient or test serum added as the sole source of C5. Lysis in this system is directly proportional to the functional C5 in the sample.[21][22]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound (CTI-015) - Creative Biolabs [creative-biolabs.com]

- 5. This compound Methanesulfonate (CTI-014) - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. C5 inhibitor avacincaptad pegol treatment for geographic atrophy: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. retinacolorado.com [retinacolorado.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. ophthalmologytimes.com [ophthalmologytimes.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Visual Outcomes in the GATHER Trials | New Retinal Physician [newretinalphysician.com]

- 14. Vision Loss Reduction with Avacincaptad Pegol for Geographic Atrophy: A 12-Month Post Hoc Analysis of the GATHER1 and GATHER2 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]

- 17. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hemolysis Assay [protocols.io]

- 19. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 20. A Single-Domain Antibody Targeting Complement Component C5 Acts as a Selective Inhibitor of the Terminal Pathway of the Complement System and Thus Functionally Mimicks the C-Terminal Domain of the Staphylococcus aureus SSL7 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. C5 Functional Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 22. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Factor D and C1s Inhibitory Activity of Bcx 1470

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcx 1470 is a potent small molecule serine protease inhibitor that demonstrates significant inhibitory activity against key enzymes of the complement system, namely Factor D of the alternative pathway and C1s of the classical pathway. This dual inhibition profile makes this compound a compelling subject of study for therapeutic interventions in complement-mediated diseases. This technical guide provides a comprehensive overview of the inhibitory characteristics of this compound, including quantitative data on its potency, detailed experimental methodologies for assessing its activity, and a visual representation of its mechanism of action within the complement cascade.

Introduction to this compound and the Complement System

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory process. It comprises a cascade of proteins that, upon activation, lead to opsonization, cell lysis, and the production of inflammatory mediators. The system is activated through three main pathways: the classical, alternative, and lectin pathways. Dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[1]

This compound has emerged as a significant inhibitor of the complement cascade. As a serine protease inhibitor, it targets Factor D and C1s, enzymes crucial for the propagation of the alternative and classical pathways, respectively.[2][3] This document delves into the technical details of its inhibitory functions.

Quantitative Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data presented below summarizes the inhibitory activity of this compound against its primary targets and other related proteases, as well as its functional impact on complement-mediated hemolysis.

| Target Enzyme/Process | IC50 Value | Reference(s) |

| Factor D (Esterolytic Activity) | 96 nM | [2][3][4][5][6][7] |

| C1s (Esterolytic Activity) | 1.6 nM | [2][3][4][5][6][7] |

| Trypsin | 326 nM | [3][4][6] |

| Classical Pathway-Mediated Hemolysis | 46 nM | [2] |

| Alternative Pathway-Mediated Hemolysis | 330 nM | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor of the serine proteases Factor D and C1s. By binding to the active site of these enzymes, it prevents the cleavage of their respective substrates, thereby halting the amplification of the complement cascade.

Inhibition of the Alternative Pathway

Factor D is the rate-limiting enzyme in the alternative pathway. It cleaves Factor B when the latter is bound to C3b, forming the C3 convertase (C3bBb). By inhibiting Factor D, this compound directly prevents the formation of this C3 convertase, thus blocking the amplification loop of the alternative pathway.

Inhibition of the Classical Pathway

C1s is a key protease in the classical pathway. Upon activation of the C1 complex, C1s cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a). This compound's potent inhibition of C1s prevents the generation of this C3 convertase, effectively shutting down the classical pathway activation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Esterolytic Activity Assay for Factor D and C1s Inhibition

This protocol outlines a general procedure for determining the IC50 values of this compound against Factor D and C1s using a chromogenic substrate.

Materials:

-

Purified human Factor D and C1s enzymes

-

This compound stock solution (in DMSO)

-

Chromogenic substrate specific for each enzyme (e.g., a p-nitroanilide (pNA) conjugated peptide)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the diluted this compound solutions to triplicate wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add a fixed concentration of either Factor D or C1s enzyme to each well (except the no-enzyme control) and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the specific chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at a wavelength appropriate for the chromophore (e.g., 405 nm for pNA) using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Complement-Mediated Hemolysis Assay

This protocol describes a method to assess the functional inhibition of the classical and alternative complement pathways by this compound.

Materials:

-

Sheep red blood cells (for classical pathway) or rabbit red blood cells (for alternative pathway)

-

Sensitizing antibody (hemolysin) for classical pathway assay

-

Normal human serum (as a source of complement)

-

Gelatin Veronal Buffer (GVB) with appropriate cations (Ca2+ and Mg2+ for classical; Mg2+ and EGTA for alternative)

-

This compound stock solution

-

96-well V-bottom microplate

-

Spectrophotometer

Procedure:

-

Wash the red blood cells with the appropriate GVB buffer until the supernatant is clear.

-

For the classical pathway assay, sensitize the sheep red blood cells by incubating them with a sub-agglutinating dilution of hemolysin.

-

Prepare serial dilutions of this compound in the appropriate GVB buffer.

-

In a 96-well plate, mix the diluted this compound with a dilution of normal human serum.

-

Add the prepared red blood cells to each well.

-

Include a positive control (serum without inhibitor, leading to 100% lysis) and a negative control (buffer only, no lysis).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Centrifuge the plate to pellet the intact red blood cells.

-

Transfer the supernatant to a flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 412 nm.

-

Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percentage of hemolysis against the logarithm of the this compound concentration.

Reverse Passive Arthus (RPA) Reaction in Rats

This in vivo assay evaluates the anti-inflammatory effect of this compound in a model of immune complex-mediated inflammation.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Antigen (e.g., bovine serum albumin - BSA)

-

Antibody against the antigen (e.g., rabbit anti-BSA IgG)

-

This compound formulation for administration (e.g., oral or intravenous)

-

Evans blue dye (for visualization of plasma extravasation)

-

Calipers or other device for measuring edema

Procedure:

-

Administer this compound or the vehicle control to the rats via the desired route (e.g., oral gavage) at a predetermined time before the induction of the RPA reaction.

-

Anesthetize the rats.

-

Inject the antigen (e.g., BSA) intravenously.

-

Immediately after the intravenous injection, inject the antibody (e.g., anti-BSA IgG) intradermally into a shaved area on the back of the rats. A saline injection can be used as a negative control at a separate site.

-

To quantify vascular permeability, Evans blue dye can be co-injected with the antigen.

-

At a specific time point after the intradermal injection (e.g., 4 hours), euthanize the animals.

-

Measure the diameter and thickness of the edematous lesion at the injection site using calipers.

-

If Evans blue dye was used, the dye can be extracted from the skin tissue and quantified spectrophotometrically to assess plasma extravasation.

-

Compare the extent of edema and/or dye extravasation between the this compound-treated and vehicle-treated groups to determine the inhibitory effect.

Conclusion

This compound is a potent dual inhibitor of Factor D and C1s, key serine proteases of the alternative and classical complement pathways. Its low nanomolar IC50 values and demonstrated efficacy in functional assays, such as hemolysis and in vivo models of inflammation, highlight its potential as a therapeutic agent for complement-mediated diseases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel complement inhibitors. Further research into its molecular interactions and in vivo efficacy will be crucial for its development as a clinical candidate.

References

- 1. Complement-targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound | CAS:217099-43-9 | Serine protease inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (CTI-015) - Creative Biolabs [creative-biolabs.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

Bcx 1470: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcx 1470 is a potent, synthetic, small-molecule serine protease inhibitor with significant inhibitory activity against key enzymes of the complement system, specifically Factor D of the alternative pathway and C1s of the classical pathway. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for assays relevant to its biological activity and a summary of its effects in a preclinical model of inflammation are presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, complement biology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, and its commonly used methanesulfonate salt, possesses a distinct chemical structure that contributes to its inhibitory activity. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-((6-amidinonaphthalen-2-yl)oxycarbonyl)thiophene methanesulfonate | |

| CAS Number | 217099-43-9 (this compound), 217099-44-0 (this compound methanesulfonate) | [1] |

| Molecular Formula | C₁₄H₁₀N₂O₂S₂ (this compound), C₁₅H₁₄N₂O₅S₃ (this compound methanesulfonate) | |

| Molecular Weight | 302.37 g/mol (this compound), 398.48 g/mol (this compound methanesulfonate) | [2] |

| Appearance | White to off-white solid (methanesulfonate salt) | [2] |

| Solubility | DMSO: ≥ 33.33 mg/mL (83.64 mM) (methanesulfonate salt) | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases, with high affinity for Factor D and C1s.[3] By binding to the active site of these enzymes, it blocks their ability to cleave their respective substrates, thereby inhibiting the propagation of the complement cascade.

Inhibition of the Complement System

The complement system is a critical component of the innate immune system. This compound targets two key activation pathways:

-

Alternative Pathway: this compound inhibits Factor D, a serine protease that is essential for the activation of the alternative pathway.

-

Classical Pathway: this compound inhibits C1s, a serine protease that is a key component of the C1 complex, the initiating complex of the classical pathway.

The inhibitory concentrations for these enzymes are detailed in the table below.

| Target | IC₅₀ Value | Reference |

| Factor D | 96 nM | [3] |

| C1s | 1.6 nM | [3] |

| Trypsin | 326 nM |

The following diagram illustrates the points of inhibition of this compound in the classical and alternative complement pathways.

Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

C1s Esterolytic Activity Assay (Representative Protocol)

This protocol describes a general method for measuring the esterolytic activity of C1s using a chromogenic substrate.

Materials:

-

Purified human C1s

-

Chromogenic substrate (e.g., Nα-carbobenzyloxy-L-lysine thiobenzyl ester)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of C1s to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alternative Pathway Hemolytic Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the alternative complement pathway-mediated lysis of rabbit red blood cells.

Materials:

-

Normal human serum (as a source of complement)

-

Rabbit red blood cells (rRBCs)

-

Gelatin veronal buffer with Mg²⁺ and EGTA (GVB/Mg-EGTA)

-

This compound stock solution (in DMSO)

-

96-well V-bottom microplate

-

Spectrophotometer

Procedure:

-

Wash rRBCs with GVB/Mg-EGTA and resuspend to a final concentration of 2 x 10⁸ cells/mL.

-

Prepare serial dilutions of this compound in GVB/Mg-EGTA.

-

In a 96-well plate, mix the diluted this compound with an appropriate dilution of normal human serum.

-

Add the rRBC suspension to each well.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

-

Pellet the remaining intact rRBCs by centrifugation.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (water-lysed rRBCs).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Reverse Passive Arthus Reaction in Rats

This in vivo model is used to assess the anti-inflammatory properties of compounds by inducing an immune complex-mediated inflammatory reaction in the skin.[3]

Materials:

-

Sprague-Dawley rats

-

Bovine serum albumin (BSA)

-

Rabbit anti-BSA IgG

-

Evans blue dye

-

This compound

-

Saline

Procedure:

-

Administer this compound or vehicle control to rats via an appropriate route (e.g., intravenously or orally).

-

After a specified pre-treatment time, intravenously inject the rats with BSA dissolved in a solution of Evans blue dye.

-

Immediately following the BSA injection, intradermally inject rabbit anti-BSA IgG at multiple sites on the shaved dorsal skin of the rats.

-

After a defined period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.

-

Measure the diameter of the blue spots on the underside of the skin to quantify the extent of plasma extravasation (edema).

-

The skin samples can be further processed to extract the Evans blue dye for quantitative analysis or for histological examination of inflammatory cell infiltration.

The following diagram outlines the workflow for the Reverse Passive Arthus Reaction experiment.

References

- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIMULTANEOUS PASSIVE CUTANEOUS ANAPHYLAXIS AND ARTHUS REACTIONS IN MOUSE, RAT AND GUINEA-PIG - PubMed [pubmed.ncbi.nlm.nih.gov]

Bcx 1470: A Technical Guide to its Function as a Complement Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcx 1470 is a synthetic, small molecule serine protease inhibitor with potent activity against key enzymes of the complement system. By targeting Factor D of the alternative pathway and C1s of the classical pathway, this compound effectively blocks complement activation, a critical component of the innate immune response. This dual-inhibitory action underscores its potential as a therapeutic agent in complement-mediated inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the immunological function of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.

Introduction to the Complement System and the Role of this compound

The complement system is a cornerstone of innate immunity, comprising a network of plasma proteins that act in a cascade to eliminate pathogens, trigger inflammation, and modulate adaptive immune responses. Activation of the complement system can occur through three primary pathways: the classical, alternative, and lectin pathways. While essential for host defense, dysregulation of the complement system can lead to tissue damage and contribute to the pathogenesis of numerous inflammatory and autoimmune disorders.

This compound is a serine protease inhibitor that has been identified as a potent inhibitor of the complement system.[1][2][3][4][5] Its mechanism of action involves the direct inhibition of two key serine proteases:

-

Factor D: A critical enzyme in the alternative pathway, responsible for cleaving Factor B, which leads to the formation of the alternative pathway C3 convertase (C3bBb).

-

C1s: A key component of the C1 complex in the classical pathway, which, upon activation, cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a).

By inhibiting both Factor D and C1s, this compound effectively attenuates the amplification loop of the alternative pathway and the initiation of the classical pathway, thereby preventing the downstream consequences of complement activation, including opsonization, inflammation, and the formation of the membrane attack complex (MAC).

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against its primary targets and in functional assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Serine Proteases

| Target Enzyme | IC50 Value (nM) | Fold Better Than Trypsin | Reference(s) |

| Factor D | 96 | 3.4 | [1][2][3][4][5] |

| C1s | 1.6 | 200 | [1][2][3][4][5] |

| Trypsin | 326 | N/A | [4][5] |

Table 2: Functional Inhibitory Activity of this compound in Hemolysis Assays

| Pathway | IC50 Value (nM) | Reference(s) |

| Classical Pathway-mediated Hemolysis | 46 | [3] |

| Alternative Pathway-mediated Hemolysis | 330 | [3] |

Mechanism of Action: Signaling Pathways

The inhibitory action of this compound on the classical and alternative complement pathways is depicted in the following signaling pathway diagrams.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively available in the public domain. However, based on standard immunological and biochemical assays, the following methodologies are likely employed to characterize its activity.

Esterolytic Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of its target proteases using a chromogenic or fluorogenic substrate.

-

Principle: The serine protease (Factor D or C1s) cleaves a synthetic substrate, releasing a chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage.

-

General Protocol:

-

Purified, active Factor D or C1s is incubated with varying concentrations of this compound in a suitable buffer.

-

A chromogenic or fluorogenic substrate specific for the enzyme is added to initiate the reaction.

-

The change in absorbance or fluorescence is monitored over time.

-

The rate of reaction is calculated for each inhibitor concentration.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Hemolytic Assay

This functional assay assesses the ability of this compound to inhibit complement-mediated lysis of red blood cells.

-

Principle: Red blood cells (e.g., sheep or rabbit erythrocytes) are sensitized with antibodies to activate the classical pathway or used unsensitized in a buffer that promotes alternative pathway activation. In the presence of a complement source (e.g., normal human serum), the complement cascade is activated, leading to cell lysis and the release of hemoglobin. The amount of hemoglobin released is proportional to the degree of complement activation.

-

General Protocol:

-

Classical Pathway: Antibody-sensitized red blood cells are incubated with normal human serum (as a source of complement) and varying concentrations of this compound.

-

Alternative Pathway: Unsensitized rabbit red blood cells are incubated in a low-ionic-strength buffer containing Mg-EGTA with normal human serum and varying concentrations of this compound.

-

The reaction is incubated at 37°C to allow for complement activation and cell lysis.

-

The reaction is stopped, and intact cells are pelleted by centrifugation.

-

The amount of hemoglobin in the supernatant is measured by absorbance at 412 nm.

-

IC50 values are determined by plotting the percentage of hemolysis inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Reverse Passive Arthus (RPA) Reaction

This in vivo model is used to evaluate the anti-inflammatory activity of complement inhibitors.

-

Principle: The RPA reaction is an immune complex-mediated inflammatory response in the skin that is dependent on complement activation. An antibody is injected intradermally, followed by an intravenous injection of the corresponding antigen. This leads to the formation of immune complexes in the dermal blood vessels, complement activation, neutrophil infiltration, and increased vascular permeability, resulting in localized edema and hemorrhage.

-

General Protocol:

-

Rats are administered this compound or a vehicle control.

-

An antibody (e.g., anti-BSA) is injected intradermally at specific sites.

-

The corresponding antigen (e.g., BSA) is injected intravenously.

-

After a defined period, the inflammatory response is quantified by measuring the amount of edema (e.g., by measuring the extravasation of a dye like Evans blue) or by histological analysis of the tissue.

-

The efficacy of this compound is determined by its ability to reduce the inflammatory response compared to the vehicle control.

-

Clinical Development Status

As of the latest available information, there is no publicly accessible data regarding the clinical development or clinical trial status of this compound. Further investigation into proprietary or non-public databases may be required to ascertain its current developmental stage.

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways, demonstrating significant in vitro activity against Factor D and C1s. Its ability to block complement-mediated hemolysis and reduce inflammation in a preclinical model of immune complex-mediated disease highlights its potential as a therapeutic candidate for a range of complement-driven pathologies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic efficacy in relevant disease models.

References

Bcx 1470: A Technical Guide to its Inhibition of the Alternative Complement Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcx 1470 is a synthetic small molecule that acts as a potent inhibitor of key serine proteases within the complement system, a critical component of the innate immune system. This document provides a detailed technical overview of the effects of this compound, with a particular focus on its inhibitory action on the alternative complement pathway. This guide includes a summary of its inhibitory concentrations, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Complement System and the Alternative Pathway

The complement system is a cascade of plasma proteins that plays a crucial role in host defense against pathogens and in the inflammatory response. It can be activated through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway is a key component of innate immunity, providing a rapid and powerful defense mechanism. It is continuously active at a low level (a process known as "tick-over") and can be potently amplified on the surface of pathogens or damaged host cells that lack protective regulators.

A central event in the alternative pathway is the formation of the C3 convertase (C3bBb), which cleaves C3 into the opsonin C3b and the anaphylatoxin C3a. This process leads to a powerful amplification loop, resulting in extensive opsonization and the formation of the membrane attack complex (MAC), which lyses target cells. Factor D is a critical serine protease in the alternative pathway, responsible for cleaving Factor B when it is bound to C3b, thereby forming the active C3 convertase.

This compound: A Dual Inhibitor of the Complement System

This compound is a serine protease inhibitor that has been shown to effectively block key enzymes in both the classical and alternative complement pathways. Its primary targets are Factor D of the alternative pathway and C1s of the classical pathway. By inhibiting these enzymes, this compound can significantly attenuate complement activation and its downstream inflammatory consequences.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentrations (IC50) for this compound against its primary targets and in functional assays.

| Target/Assay | IC50 (nM) | Reference |

| Enzymatic Inhibition | ||

| Factor D (Alternative Pathway) | 96 | |

| C1s (Classical Pathway) | 1.6 | |

| Trypsin | 326 | |

| Functional Inhibition | ||

| Alternative Pathway-Mediated Hemolysis | 330 | |

| Classical Pathway-Mediated Hemolysis | 46 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the primary literature describing the characterization of this compound.

Enzyme Inhibition Assays

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of Factor D and C1s by 50% (IC50).

Principle: The esterolytic activity of the serine proteases is measured by their ability to cleave a synthetic substrate, resulting in a product that can be quantified spectrophotometrically. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on enzyme activity.

Protocol for Factor D and C1s Inhibition:

-

Reagents:

-

Purified human Factor D

-

Purified human C1s

-

Synthetic ester substrate (e.g., N-α-benzyloxycarbonyl-L-lysine thiobenzyl ester for C1s)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection

-

This compound stock solution (in an appropriate solvent like DMSO)

-

Assay buffer (e.g., Veronal-buffered saline, pH 7.4)

-

-

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

The purified enzyme (Factor D or C1s) is pre-incubated with the different concentrations of this compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the synthetic substrate and DTNB.

-

The change in absorbance over time is monitored using a spectrophotometer at a wavelength appropriate for the chromophore being produced (e.g., 412 nm for the product of DTNB reaction).

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Hemolytic Assays

Objective: To assess the functional inhibition of the alternative and classical complement pathways by this compound.

Principle: The ability of the complement pathways to lyse red blood cells (RBCs) is measured. The alternative pathway is typically assessed using rabbit erythrocytes, which are potent activators of this pathway. The classical pathway is assessed using antibody-sensitized sheep erythrocytes.

Protocol for Alternative Pathway-Mediated Hemolysis:

-

Reagents:

-

Rabbit erythrocytes (Er)

-

Normal human serum (as a source of complement)

-

This compound stock solution

-

Gelatin veronal buffer containing Mg2+ and EGTA (GVB-Mg-EGTA) to chelate Ca2+ and block the classical pathway.

-

-

Procedure:

-

Rabbit erythrocytes are washed and resuspended to a standardized concentration in GVB-Mg-EGTA.

-

Normal human serum is pre-incubated with various concentrations of this compound.

-

The rabbit erythrocyte suspension is added to the serum-inhibitor mixtures.

-

The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) with gentle shaking to allow for complement-mediated lysis.

-

The reactions are stopped by adding cold buffer, and the samples are centrifuged to pellet the remaining intact cells.

-

The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is measured by reading the absorbance at 412 nm.

-

The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with distilled water).

-

The IC50 value is determined as the concentration of this compound that causes a 50% reduction in hemolysis.

-

Protocol for Classical Pathway-Mediated Hemolysis:

-

Reagents:

-

Sheep erythrocytes (Es)

-

Anti-sheep erythrocyte antibody (hemolysin)

-

Normal human serum

-

This compound stock solution

-

Gelatin veronal buffer containing Ca2+ and Mg2+ (GVB++)

-

-

Procedure:

-

Sheep erythrocytes are sensitized by incubating them with a sub-agglutinating dilution of hemolysin.

-

The sensitized sheep erythrocytes (EAs) are washed and resuspended in GVB++.

-

The subsequent steps are similar to the alternative pathway assay, with the sensitized sheep erythrocytes being added to the pre-incubated serum-inhibitor mixtures.

-

In Vivo Model: Reverse Passive Arthus Reaction in Rats

Objective: To evaluate the in vivo efficacy of this compound in a model of immune complex-mediated inflammation.

Principle: The reverse passive Arthus (RPA) reaction is an acute, localized inflammatory response induced by the formation of immune complexes in the skin. This reaction is known to be complement-dependent in rats. The inflammatory response is quantified by measuring edema (swelling).

Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Reagents:

-

Antigen (e.g., bovine serum albumin - BSA)

-

Antibody against the antigen (e.g., rabbit anti-BSA IgG)

-

This compound formulation for administration (e.g., in saline)

-

Evans blue dye (to visualize and quantify plasma extravasation)

-

-

Procedure:

-

Rats are treated with this compound or a vehicle control via an appropriate route of administration (e.g., intravenous or oral) at a specified time before the induction of the Arthus reaction.

-

The antigen (e.g., BSA) is injected intravenously.

-

The antibody (e.g., anti-BSA IgG) is injected intradermally at multiple sites on the shaved back of the rat.

-

Evans blue dye is co-injected with the antigen to assess vascular permeability.

-

After a set period (e.g., 4 hours), the rats are euthanized, and the skin at the injection sites is removed.

-

The amount of edema can be quantified by measuring the weight of the excised skin lesion. The extravasated Evans blue dye can also be extracted and quantified spectrophotometrically.

-

The effect of this compound is determined by comparing the degree of inflammation in the treated group to the vehicle control group.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this document.

Caption: The Alternative Complement Pathway and the inhibitory action of this compound on Factor D.

Caption: General workflow for the in vitro hemolytic assay to assess complement inhibition.

Caption: Workflow for the in vivo reverse passive Arthus reaction model in rats.

Conclusion

This compound is a potent inhibitor of the alternative complement pathway through its targeting of Factor D. Its ability to also inhibit C1s in the classical pathway makes it a dual-action complement inhibitor. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive technical resource for researchers and professionals in the field of drug development. The methodologies outlined here can serve as a foundation for the in-house evaluation of this compound and similar complement-modulating compounds. The significant in vitro and in vivo activity of this compound underscores the therapeutic potential of targeting key serine proteases in the complement cascade for the treatment of complement-mediated inflammatory diseases.

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of Bcx 1470 Hemolytic Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bcx 1470 is a serine protease inhibitor known to block the hemolytic activities of the complement enzymes C1s and Factor D in vitro.[1][2] The complement system is a crucial component of the innate immune response, and its activation can lead to the lysis of red blood cells (hemolysis). This document provides detailed protocols for assessing the in vitro hemolytic potential of this compound through complement-mediated pathways. The classical and alternative complement pathways are the primary routes of activation, and assays targeting each are described herein.

The classical pathway is typically initiated by antigen-antibody complexes and its activity can be measured using a CH50 assay, which utilizes antibody-sensitized sheep red blood cells.[3][4][5] The alternative pathway is activated by foreign surfaces and its functionality is assessed through an AH50 assay, often employing rabbit red blood cells.[6][7][8] These assays are fundamental in determining the inhibitory effect of compounds like this compound on complement-mediated hemolysis.

Data Presentation

The inhibitory activity of this compound on complement-mediated hemolysis can be quantified by determining the concentration that produces 50% inhibition (IC50). The following table summarizes representative quantitative data for this compound's effect on both the classical and alternative complement pathways.

| Assay Type | Pathway Targeted | Target Enzyme | Test System | This compound IC50 (nM) |

| CH50 Hemolytic Assay | Classical | C1s | Antibody-Sensitized Sheep Erythrocytes | 1.6[1][2] |

| AH50 Hemolytic Assay | Alternative | Factor D | Rabbit Erythrocytes | 96[1][2] |

Experimental Protocols

Classical Pathway Hemolytic Assay (CH50)

This protocol is designed to assess the inhibitory effect of this compound on the classical complement pathway-mediated hemolysis of antibody-sensitized sheep red blood cells (SRBCs).

a. Materials and Reagents:

-

This compound

-

Normal Human Serum (NHS) as a source of complement

-

Sheep Red Blood Cells (SRBCs)

-

Rabbit anti-sheep red blood cell antibody (hemolysin)

-

Veronal Buffered Saline with Calcium and Magnesium (VBS++)

-

Phosphate Buffered Saline (PBS)

-

Distilled water (for 100% lysis control)

-

96-well U-bottom microtiter plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 415 nm or 540 nm[9][10]

b. Experimental Workflow:

Caption: Workflow for the Classical Pathway (CH50) Hemolytic Assay.

c. Step-by-Step Procedure:

-

Preparation of Sensitized SRBCs:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).

-

Perform serial dilutions of the this compound stock solution in VBS++ to achieve the desired final concentrations for the assay.

-

-

Assay Procedure:

-

In a 96-well U-bottom plate, add 50 µL of each this compound dilution.

-

Add 50 µL of diluted Normal Human Serum (NHS) to each well as the complement source. The dilution of NHS should be predetermined to cause submaximal hemolysis.

-

Include control wells:

-

0% Lysis (Negative Control): 50 µL VBS++ and 50 µL sensitized SRBCs.

-

100% Lysis (Positive Control): 50 µL distilled water and 50 µL sensitized SRBCs.[3]

-

Serum Control (No Inhibitor): 50 µL VBS++ and 50 µL diluted NHS.

-

-

Pre-incubate the plate for 15 minutes at 37°C to allow this compound to interact with the complement proteins.

-

Add 50 µL of the sensitized SRBC suspension to all wells.

-

Incubate the plate for 30-60 minutes at 37°C with gentle shaking.[3][9]

-

-

Measurement and Data Analysis:

-

Centrifuge the plate at 500 x g for 5 minutes to pellet the intact erythrocytes.[9]

-

Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 415 nm or 540 nm using a microplate reader.[9][10]

-

Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100

-

Calculate the percentage of hemolysis inhibition for each this compound concentration: % Inhibition = [1 - (% Hemolysis_Bcx1470 / % Hemolysis_serum_control)] * 100

-

Plot the % inhibition against the log of the this compound concentration and determine the IC50 value.

-

Alternative Pathway Hemolytic Assay (AH50)

This protocol is to evaluate the inhibitory effect of this compound on the alternative complement pathway-mediated hemolysis of rabbit red blood cells (RRBCs).

a. Materials and Reagents:

-

This compound

-

Normal Human Serum (NHS)

-

Rabbit Red Blood Cells (RRBCs)

-

Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)

-

Phosphate Buffered Saline (PBS)

-

Distilled water

-

96-well U-bottom microtiter plates

-

Spectrophotometer (plate reader)

b. Experimental Workflow:

Caption: Workflow for the Alternative Pathway (AH50) Hemolytic Assay.

c. Step-by-Step Procedure:

-

Preparation of RRBCs:

-

Wash RRBCs three times with cold GVB-Mg-EGTA buffer.

-

Resuspend the washed RRBCs to a concentration of 2% (v/v) in GVB-Mg-EGTA.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound and perform serial dilutions in GVB-Mg-EGTA.

-

-

Assay Procedure:

-

In a 96-well U-bottom plate, add 50 µL of each this compound dilution.

-

Add 50 µL of diluted NHS to each well. The NHS should be diluted in GVB-Mg-EGTA to a concentration that causes submaximal hemolysis.

-

Include control wells as described in the CH50 assay protocol, using GVB-Mg-EGTA as the buffer.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Add 50 µL of the RRBC suspension to all wells.

-

Incubate the plate for 30-60 minutes at 37°C with gentle shaking.

-

-

Measurement and Data Analysis:

-

Follow the same procedure for centrifugation, supernatant transfer, and absorbance reading as in the CH50 assay.

-

Calculate the percentage of hemolysis and the percentage of hemolysis inhibition using the formulas provided in the CH50 protocol.

-

Determine the IC50 value of this compound for the alternative pathway.

-

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition of this compound in the classical and alternative complement pathways.

Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.

References

- 1. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 2. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 3. scispace.com [scispace.com]

- 4. haemoscan.com [haemoscan.com]

- 5. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]

- 6. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 8. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. haemoscan.com [haemoscan.com]

Application Notes and Protocols for Bcx 1470 Alternative Pathway Functional Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory process. The alternative pathway (AP) of the complement system provides a rapid and antibody-independent mechanism of activation. Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Bcx 1470 is a synthetic serine protease inhibitor that has been identified as a potent inhibitor of the alternative complement pathway.[1][2][3][4] This document provides detailed application notes and protocols for a functional assay to evaluate the inhibitory activity of this compound on the alternative complement pathway.

Principle of the Assay:

This compound is a serine protease inhibitor that targets Factor D and C1s.[1][2][3][4][5] In the alternative pathway, Factor D is essential for the cleavage of Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb).[6][7][8] This C3 convertase then cleaves more C3, initiating an amplification loop that is central to the alternative pathway's function.[6][7][9] By inhibiting Factor D, this compound effectively blocks the formation of the C3 convertase, thereby halting the amplification of the complement cascade.[1][2][3][4][5]

The described functional assay measures the ability of this compound to inhibit the alternative pathway-mediated hemolysis of rabbit erythrocytes (rRBCs). In the absence of specific antibodies, rabbit erythrocytes activate the human alternative complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. The degree of hemolysis, quantified by measuring the absorbance of released hemoglobin, is inversely proportional to the inhibitory activity of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 Value | Reference |

| Factor D | Esterolytic Activity | 96 nM | [1][2][3][4][5] |

| C1s | Esterolytic Activity | 1.6 nM | [1][2][3][4][5] |

| Trypsin | Esterolytic Activity | 326 nM | [4] |

| Alternative Pathway | Hemolysis | 330 nM | [3] |

| Classical Pathway | Hemolysis | 46 nM | [3] |

Signaling Pathway Diagram

Caption: Inhibition of the Alternative Complement Pathway by this compound.

Experimental Protocols

Alternative Pathway Hemolytic Assay

This protocol details the steps to determine the inhibitory effect of this compound on the alternative complement pathway using a rabbit red blood cell (rRBC) lysis assay.

Materials and Reagents:

-

This compound

-

Normal Human Serum (NHS) (pooled from healthy donors, stored at -80°C)

-

Rabbit Red Blood Cells (rRBCs)

-

Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA Buffer): 5 mM Veronal, 145 mM NaCl, 0.1% gelatin, 5 mM MgCl₂, 10 mM EGTA, pH 7.35

-

Phosphate Buffered Saline (PBS)

-

Distilled Water (for 100% lysis control)

-

96-well U-bottom microtiter plates

-

Spectrophotometer capable of reading absorbance at 412-415 nm

Experimental Workflow Diagram:

Caption: Workflow for the this compound Hemolytic Inhibition Assay.

Step-by-Step Protocol:

-

Preparation of Rabbit Red Blood Cells (rRBCs):

-

Wash commercially available rabbit red blood cells three times with cold PBS.

-

Centrifuge at 500 x g for 5 minutes at 4°C between each wash.

-

After the final wash, resuspend the rRBC pellet in GVB/Mg-EGTA buffer to a final concentration of 2 x 10⁸ cells/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in GVB/Mg-EGTA buffer to achieve a range of final concentrations to be tested (e.g., from 1 nM to 10 µM).

-

-

Assay Setup:

-

In a 96-well U-bottom plate, add the following reagents in the specified order:

-

50 µL of GVB/Mg-EGTA buffer.

-

25 µL of the diluted this compound solution (or buffer for the 0% inhibition control).

-

25 µL of Normal Human Serum (NHS) (diluted in GVB/Mg-EGTA buffer to a final concentration that yields approximately 50-70% hemolysis).

-

-

Include the following controls:

-

0% Lysis (Blank): 100 µL of GVB/Mg-EGTA buffer and 50 µL of rRBC suspension.

-

100% Lysis: 50 µL of distilled water and 50 µL of rRBC suspension.

-

-

-

Incubation:

-

Gently mix the contents of the plate and pre-incubate for 15 minutes at room temperature to allow this compound to interact with the serum components.

-

Add 50 µL of the prepared rRBC suspension to each well.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

-

-

Measurement of Hemolysis:

-

Stop the reaction by centrifuging the plate at 1000 x g for 5 minutes at 4°C to pellet the intact rRBCs.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Measure the absorbance of the supernatant at 414 nm using a microplate reader.

-

Data Analysis and Interpretation:

-

Calculate the percentage of hemolysis for each sample using the following formula:

-

% Hemolysis = [(Absorbance of Sample - Absorbance of 0% Lysis) / (Absorbance of 100% Lysis - Absorbance of 0% Lysis)] x 100

-

-

Calculate the percentage of inhibition for each concentration of this compound:

-

% Inhibition = [1 - (% Hemolysis with this compound / % Hemolysis without this compound)] x 100

-

-

Determine the IC50 Value:

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of hemolysis.

-

Conclusion

The provided application notes and protocols offer a robust framework for researchers to functionally assess the inhibitory activity of this compound on the alternative complement pathway. The hemolytic assay is a reliable and quantitative method to determine the potency of this compound and similar inhibitors. The detailed protocols and diagrams are intended to facilitate the successful implementation of these assays in a laboratory setting for the advancement of complement-targeted drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound | CAS:217099-43-9 | Serine protease inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]

- 7. microbenotes.com [microbenotes.com]

- 8. immunopaedia.org.za [immunopaedia.org.za]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Administering BCX 1470 in Rodent Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCX 1470 is a synthetic, small-molecule serine protease inhibitor that demonstrates potent inhibitory activity against key enzymes of the complement system, specifically Factor D of the alternative pathway and C1s of the classical pathway.[1][2] By targeting these critical components, this compound effectively blocks the amplification of the complement cascade, a key driver of the inflammatory response in various pathological conditions. These application notes provide detailed protocols for the administration of this compound in a well-established rodent model of immune complex-mediated inflammation, the reverse passive Arthus (RPA) reaction. The provided data and methodologies are intended to guide researchers in evaluating the anti-inflammatory potential of this compound.

Mechanism of Action: Inhibition of the Complement Cascade

The complement system is a crucial component of the innate immune system. Its activation, through the classical, alternative, or lectin pathways, leads to a cascade of enzymatic reactions culminating in the generation of pro-inflammatory mediators and the formation of the membrane attack complex (MAC). This compound exerts its anti-inflammatory effects by inhibiting two key serine proteases in this cascade:

-

Factor D: A critical enzyme in the alternative pathway, responsible for cleaving Factor B, which leads to the formation of the alternative pathway C3 convertase (C3bBb).

-

C1s: A subunit of the C1 complex, the initiating enzyme of the classical pathway, which cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a).

By inhibiting both Factor D and C1s, this compound effectively attenuates the amplification of the complement cascade, reducing the production of anaphylatoxins (C3a and C5a) and subsequent inflammatory responses such as edema, neutrophil infiltration, and tissue damage.[1]

Data Presentation: Efficacy of this compound in a Rat Model of Reverse Passive Arthus Reaction

The reverse passive Arthus (RPA) reaction is a widely used animal model to study immune complex-mediated type III hypersensitivity, which is characterized by acute inflammation. In this model, this compound has been shown to be effective in reducing inflammation.

| Animal Model | Species | Treatment | Dosage | Route of Administration | Primary Endpoint | Result | Reference |

| Reverse Passive Arthus Reaction | Rat | This compound | Not specified | Intravenous | Edema | Blocked development of RPA-induced edema | [1] |

Note: The available literature confirms the efficacy of this compound in this model but does not provide specific dose-response data. Further studies are recommended to establish a dose-dependent effect.

Experimental Protocols

Preparation of this compound for In Vivo Administration

For intravenous administration in rodent models, this compound can be formulated as follows:

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

Protocol:

-

Weigh the desired amount of this compound.

-

Dissolve this compound in sterile saline to the desired final concentration.

-

Ensure the solution is clear and free of particulates before administration. Prepare fresh on the day of the experiment.

Reverse Passive Arthus (RPA) Reaction in Rats

This protocol describes the induction of an RPA reaction in the dorsal skin of rats to evaluate the anti-inflammatory effects of this compound.

Materials and Reagents:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound solution

-

Bovine Serum Albumin (BSA)

-

Rabbit anti-BSA antiserum

-

Evans blue dye

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Calipers for measuring skin thickness (optional, for edema measurement)

-

Punch biopsy tool (optional, for histological analysis)

-

Microscope and histology supplies (optional)

Experimental Workflow:

Caption: Experimental workflow for the rat reverse passive Arthus reaction model.

Protocol:

-

Animal Preparation:

-

Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

-

Induction of RPA Reaction and this compound Administration:

-

Anesthetize the rats using a suitable anesthetic.

-

Administer this compound solution via the tail vein (intravenous, i.v.). The vehicle control group should receive an equivalent volume of sterile saline.

-